Gem-Difluorination Reduces Conjugate Acid pKa by 0.3–0.5 Units Relative to Non-Fluorinated Bicyclic Amine Counterparts
A systematic potentiometric titration study of gem-difluorinated saturated bicyclic amines (6–8 membered largest ring) demonstrated that gem-difluorination consistently and predictably decreases the pKa of the protonated amine by 0.3–0.5 units compared to the corresponding non-fluorinated bicyclic amine analogs [1]. This effect is attributed to the strong electron-withdrawing inductive effect (−I) of the gem-difluoro group and is independent of the specific bicyclic scaffold topology. For a primary amine embedded in the 3-oxabicyclo[4.1.0]heptane framework, this translates to a reduced fraction of ionized (protonated) species at pH 7.4, which directly impacts passive membrane permeability and volume of distribution.
| Evidence Dimension | Conjugate acid pKa (amine basicity) |
|---|---|
| Target Compound Data | Estimated pKa: depressed by 0.3–0.5 units vs. non-fluorinated analog (exact value not reported for the specific compound; class-level extrapolation from gem-difluorinated bicyclic amine series) |
| Comparator Or Baseline | Non-fluorinated 3-oxabicyclo[4.1.0]heptan-5-amine (or analogous bicyclic amine); pKa of the non-fluorinated form serves as the baseline |
| Quantified Difference | ΔpKa = −0.3 to −0.5 units (decreased basicity upon gem-difluorination) |
| Conditions | Potentiometric titration; experimental determination on a panel of gem-difluorinated vs. non-fluorinated saturated bicyclic amines [1] |
Why This Matters
A shift of 0.3–0.5 pKa units near physiological pH alters the neutral:charged species ratio by a factor of approximately 2–3, which meaningfully affects passive membrane permeability, CYP inhibition potential, and off-target promiscuity—parameters that procurement scientists must control when selecting amine building blocks for lead optimization libraries.
- [1] Liashuk OS, Moroz B, Melnykov KP, et al. Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Eur J Org Chem. 2025. doi:10.1002/ejoc.202500728 View Source
